molecular formula C13H19NO4 B13524874 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid

2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid

Cat. No.: B13524874
M. Wt: 253.29 g/mol
InChI Key: DMMHMPFOEAZNPA-UHFFFAOYSA-N
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Description

2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid typically involves the protection of the amine group with the BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of BOC-protected compounds often involves the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds in a continuous and sustainable manner .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to remove the BOC protecting group.

    Substitution: The compound can participate in substitution reactions where the BOC group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids such as trifluoroacetic acid for deprotection, and bases like sodium hydroxide for the initial protection step . The conditions for these reactions vary depending on the desired outcome, but they often involve ambient to slightly elevated temperatures and specific solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine and carbon dioxide .

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid involves the protection of the amine group by the BOC group. The BOC group can be added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine and releasing carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid is unique in its specific structure, which includes a pyrrole ring and a BOC-protected amine. This combination of features makes it particularly useful in the synthesis of complex organic molecules, where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

2-[2,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-1-yl]acetic acid

InChI

InChI=1S/C13H19NO4/c1-8-6-10(12(17)18-13(3,4)5)9(2)14(8)7-11(15)16/h6H,7H2,1-5H3,(H,15,16)

InChI Key

DMMHMPFOEAZNPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC(=O)O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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